3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound that features a quinazoline core substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving isocyanates or other suitable reagents.
Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the quinazoline core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques like crystallization or chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the development of novel heterocyclic compounds.
Biology and Medicine:
- Potential applications in drug discovery due to its structural similarity to bioactive molecules.
- Investigated for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential use in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s effects are likely mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific signaling cascades.
Comparison with Similar Compounds
2,5-Dimethoxybenzoic acid: Shares the 2,5-dimethoxyphenyl group but lacks the quinazoline core.
Quinazoline-2,4-dione: Similar core structure but without the 2,5-dimethoxyphenyl and carboxylic acid groups.
Uniqueness:
- The combination of the quinazoline core with the 2,5-dimethoxyphenyl group and carboxylic acid functionality makes this compound unique.
- Its structural features provide a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-24-10-4-6-14(25-2)13(8-10)19-15(20)11-5-3-9(16(21)22)7-12(11)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYZUGMPHWXWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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